molecular formula C20H19BrFN3O2 B2847735 1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251696-86-2

1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

カタログ番号 B2847735
CAS番号: 1251696-86-2
分子量: 432.293
InChIキー: CYGKMKICYHJPCT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one is a useful research compound. Its molecular formula is C20H19BrFN3O2 and its molecular weight is 432.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Multi-component Synthesis

A study by Rajesh et al. (2012) demonstrated the use of multi-component, 1,3-dipolar cycloaddition reactions for the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles. These reactions were performed in ionic liquids, yielding excellent outcomes. This method's versatility and efficiency could be applicable for synthesizing compounds with complex structures like the one , indicating its potential in creating diverse and functionally rich molecular architectures (Rajesh, Bala, & Perumal, 2012).

Sigma Ligands

Moltzen, Perregaard, and Meier (1995) investigated spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines as sigma ligands. These compounds exhibited subnanomolar affinity and preference for the sigma 2 binding site, indicating their potential in developing selective sigma receptor modulators. This study highlights the importance of the spirocyclic structure in medicinal chemistry, particularly in designing compounds for targeting specific receptor sites (Moltzen, Perregaard, & Meier, 1995).

Solid-Phase Synthesis

Pospíšilová, Krchňák, and Schütznerová (2018) presented a traceless solid-phase synthesis approach for creating spiroquinazolines, including 1'H-spiro[piperidine-3,2'-quinazolin]-2-ones. This technique allows for the efficient and versatile synthesis of spiro compounds with potential pharmacological relevance, showcasing the utility of solid-phase methods in the rapid development of complex molecules (Pospíšilová, Krchňák, & Schütznerová, 2018).

Pharmacological Activities

Research by Novelli and Sparatore (1996) on spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives revealed a broad pharmacological screening. These compounds exhibited analgesic and antihypertensive activities, suggesting their potential as therapeutic agents. This study underscores the potential of spirocyclic compounds in discovering new drugs with diverse pharmacological profiles (Novelli & Sparatore, 1996).

作用機序

Target of Action

The primary targets of F3406-9197 are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

F3406-9197 is believed to inhibit viral cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by the viral glycoprotein GP2. This process is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .

Biochemical Pathways

It is known that the compound interferes with the viral entry process, which could potentially affect a variety of downstream effects related to viral replication and infection .

Pharmacokinetics

The pharmacokinetic properties of F3406-9197, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of F3406-9197’s action are primarily related to its inhibition of viral entry into cells. By preventing the fusion of the virus with the endosome compartment, the compound can potentially stop the virus from replicating and spreading within the host organism .

特性

IUPAC Name

1'-(4-bromobenzoyl)-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrFN3O2/c1-24-17-12-15(22)6-7-16(17)18(26)23-20(24)8-10-25(11-9-20)19(27)13-2-4-14(21)5-3-13/h2-7,12H,8-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGKMKICYHJPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。